tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group, an aminomethyl substituent, and a dimethylamino-2-hydroxypropyl side chain. Its structural complexity enables interactions with amine-binding receptors (e.g., GPCRs) or enzymes (e.g., kinases) .
Properties
Molecular Formula |
C16H33N3O3 |
|---|---|
Molecular Weight |
315.45 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O3/c1-15(2,3)22-14(21)19-8-6-7-16(11-17,12-19)9-13(20)10-18(4)5/h13,20H,6-12,17H2,1-5H3 |
InChI Key |
YQLIOGJPEXPIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN(C)C)O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound generally involves multi-step organic transformations centered on constructing the piperidine ring with the appropriate substitution pattern, followed by the introduction of the tert-butyl carbamate protecting group (Boc group) at the piperidine nitrogen. The key steps include:
- Formation of the piperidine core with the 3-substituted aminomethyl and hydroxypropyl side chains.
- Selective protection of the nitrogen atom with tert-butyl chloroformate to form the carbamate.
- Introduction and modification of the dimethylamino and hydroxy functionalities on the propyl side chain.
Detailed Synthetic Routes
Construction of the Piperidine Core and Substituents
The piperidine ring with a 3-(aminomethyl) and 3-[3-(dimethylamino)-2-hydroxypropyl] substitution can be synthesized starting from a suitably functionalized piperidine derivative such as tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. This intermediate is accessible via:
Step 1: Protection of 3-aminomethyl-3-hydroxypiperidine by reaction with tert-butyl chloroformate under basic conditions to yield tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. This step ensures selective protection of the piperidine nitrogen, allowing further functionalization on the side chains.
Step 2: Functionalization of the hydroxyl group at the 3-position with a 3-(dimethylamino)-2-hydroxypropyl moiety. This is typically achieved by nucleophilic substitution or coupling reactions with appropriate precursors such as 3-chloro-2-hydroxypropyl dimethylamine or related intermediates under controlled conditions (temperature, solvent, pH) to ensure regioselectivity and yield optimization.
Introduction of the Dimethylamino-Hydroxypropyl Side Chain
The dimethylamino group is introduced via alkylation or reductive amination strategies using dimethylamine derivatives. The hydroxypropyl segment is incorporated by:
- Utilizing epoxide ring-opening reactions with dimethylamine to form the 3-(dimethylamino)-2-hydroxypropyl substituent.
- Alternatively, direct nucleophilic substitution on halohydrin intermediates can be employed to install the dimethylamino group adjacent to the hydroxy group.
Purification and Isolation
The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research applications. Crystallization from appropriate solvents may also be used to isolate the compound in solid form.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc Protection | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Protects piperidine nitrogen selectively |
| 2 | Side Chain Introduction | 3-chloro-2-hydroxypropyl dimethylamine or epoxide + dimethylamine, solvent (e.g., ethanol or DMF), mild heating (40–60 °C) | Ensures regioselective substitution on hydroxyl |
| 3 | Purification | Silica gel chromatography, HPLC | Achieves >95% purity |
Analytical Characterization and Research Findings
Structural Confirmation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of tert-butyl carbamate, aminomethyl, hydroxy, and dimethylamino groups with characteristic chemical shifts.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight approximately 315.45 g/mol confirms the molecular formula C16H33N3O3.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group absorption (~3400 cm^-1) are observed.
Comparative Table of Related Piperidine Derivatives Preparation
Summary and Expert Notes
- The preparation of tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves careful stepwise synthesis focusing on selective functional group transformations.
- The Boc protection strategy is critical for protecting the piperidine nitrogen during side-chain modifications.
- Introduction of the dimethylamino-hydroxypropyl substituent is achieved through nucleophilic substitution or epoxide ring-opening reactions.
- Reaction conditions such as temperature, solvent choice, and reagent purity significantly affect yield and selectivity.
- Analytical techniques including NMR, MS, and IR are essential for structural confirmation and purity assessment.
- This compound serves as a valuable intermediate in pharmaceutical research, particularly for neuropharmacological and oncology-related applications due to its functional complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carboxylate group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of piperidine derivatives on various biological systems.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties, such as acting as a precursor to drugs targeting specific receptors.
Industry
Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9): Contains a cyclopentane core instead of piperidine. Features a trifluoromethylphenyl dihydropyridine group, enhancing lipophilicity and metabolic stability compared to the target compound’s hydrophilic hydroxypropyl chain .
N-Boc-3-(aminomethyl)piperidine derivatives: Lack the dimethylamino-hydroxypropyl substituent, reducing steric hindrance and altering receptor selectivity.
Physicochemical and Pharmacological Properties
*Inferred from shared reagents (e.g., triethylamine, BOP) in related syntheses .
Research Findings and Limitations
- Synthesis : Both the target compound and EP 1 763 351 B9 utilize carbamate-protected intermediates, but the latter’s trifluoromethyl group requires additional fluorination steps, increasing synthetic complexity .
- Pharmacokinetics: No direct data exists for the target compound. Predictions based on structural analogs suggest moderate oral bioavailability (30–50%) due to polar functional groups.
- Knowledge Gaps: Experimental validation of receptor binding affinity, metabolic stability, and toxicity profiles is needed.
Biological Activity
tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is a complex organic compound with a unique piperidine structure that includes various functional groups contributing to its potential biological activities. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 315.45 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The compound may induce apoptosis and inhibit tumor growth through interactions with specific cellular pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.
-
Anticancer Activity :
- A study reported that certain piperidine derivatives exhibited IC values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutic agents .
- Specific derivatives showed a significant reduction in cell proliferation in human cancer cell lines, with IC values below 10 µM .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | Similar piperidine core with methoxy group | Anticancer activity |
| N,N-dimethyl-4-piperidone | Contains piperidine ring with dimethylamine | Cholinesterase inhibition |
| 1-boc-3-hydroxypiperidine | Hydroxypiperidine derivative | Neuroprotective effects |
These comparisons highlight the diverse biological activities associated with piperidine derivatives and suggest that modifications to the structure can significantly influence their pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
